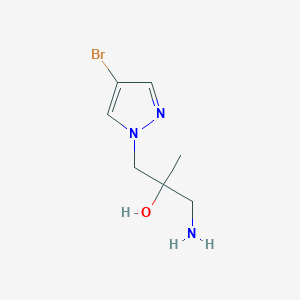

1-Amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

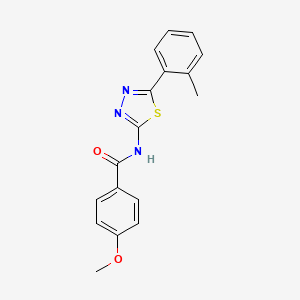

Vue d'ensemble

Description

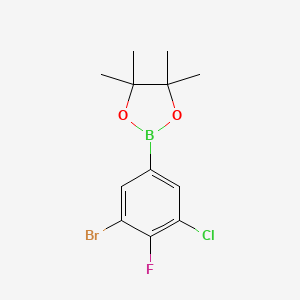

“1-Amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” have been synthesized using a solvent-free condensation/reduction reaction sequence .Applications De Recherche Scientifique

Biofuel Production

One study focuses on biofuel production, specifically the conversion of glucose to isobutanol, a biofuel candidate, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. The study highlights the importance of engineering ketol-acid reductoisomerase and alcohol dehydrogenase for efficient biofuel production, overcoming the cofactor imbalance problem between NADPH-required pathway enzymes and the NADH produced by glycolysis (Bastian et al., 2011).

Corrosion Inhibition

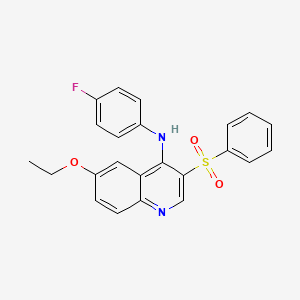

Several studies investigate the use of heterocyclic compounds as corrosion inhibitors. One such study examines the inhibitive properties of a group of heterocyclic diazoles, including pyrazoles, on iron corrosion in acidic media, demonstrating their effectiveness in reducing corrosion rates through electrochemical methods (Babić-Samardžija et al., 2005). Another study discusses the theoretical analysis of bipyrazolic-type organic compounds as corrosion inhibitors, providing insights into their inhibition efficiencies and reactive sites via density functional theory (DFT) (Wang et al., 2006).

Synthetic Chemistry

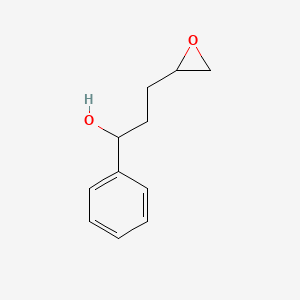

In the realm of synthetic chemistry, research on the preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles discusses methodologies for creating these compounds, which are vital intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018). Another study explores the microwave-assisted ring opening of epoxides as a route to synthesize 1-aminopropan-2-ols, demonstrating their potential anti-malarial activities (Robin et al., 2007).

Potential Medical Applications

Research on novel N-substituted α-amino acids containing a ferrocenyl pyrazole-moiety discusses their synthesis and evaluation for antitumor activity, indicating significant cytotoxic activity in various cancer cell lines (Joksović et al., 2009). Another study on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates moderate antiplasmodial activity against Plasmodium falciparum strains (Rahmouni et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

1-amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O/c1-7(12,4-9)5-11-3-6(8)2-10-11/h2-3,12H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVPVAQPDINJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN1C=C(C=N1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride](/img/structure/B2865262.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2865266.png)

![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-3-carboxylic acid](/img/structure/B2865269.png)

![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2865270.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2865272.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2865273.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2865274.png)